Neuropeptide K (1-24) is primarily synthesized in the central nervous system and peripheral nervous system. It has been detected in various tissues, including the gastrointestinal tract and specific tumors, such as midgut carcinoid tumors. Studies have shown that this peptide can be released into circulation and is present at elevated levels in certain pathological states, such as carcinoid syndrome .
Neuropeptide K (1-24) belongs to the tachykinin family of neuropeptides. This family includes other well-known peptides such as substance P and neurokinin A. These peptides are characterized by their ability to bind to neurokinin receptors, which are G protein-coupled receptors involved in mediating various biological responses .
The synthesis of neuropeptide K (1-24) typically involves biochemical techniques such as solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis allows for the stepwise assembly of amino acids into a peptide chain, while recombinant methods utilize genetically modified organisms to produce the peptide.
In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protecting groups are used to prevent unwanted reactions at specific functional groups during synthesis. Once the desired sequence is obtained, the peptide is cleaved from the support and purified using techniques such as high-performance liquid chromatography.
Recombinant synthesis involves cloning the gene encoding neuropeptide K into an expression vector, which is then introduced into host cells (such as bacteria or yeast). These cells express the peptide, which can be harvested and purified from cell lysates.
Neuropeptide K (1-24) consists of 24 amino acids with a specific sequence that determines its biological activity. The structure can be represented as follows:
This sequence contains regions that are critical for receptor binding and subsequent activation of signaling pathways.
The molecular weight of neuropeptide K (1-24) is approximately 2840 Da. Its structure includes several polar and non-polar amino acids, contributing to its amphiphilic nature, which is essential for membrane interaction and receptor binding .
Neuropeptide K (1-24) undergoes various biochemical reactions upon release into the bloodstream or local tissues. These include receptor binding, enzymatic degradation by peptidases, and potential interactions with other signaling molecules.
Upon binding to neurokinin receptors, neuropeptide K activates intracellular signaling cascades involving phospholipase C and cyclic adenosine monophosphate pathways. These reactions lead to cellular responses such as inflammation modulation and pain sensation enhancement .
The mechanism of action for neuropeptide K (1-24) primarily involves its interaction with neurokinin receptors. Upon binding, it triggers a series of intracellular events that result in physiological responses such as vasodilation, increased vascular permeability, and stimulation of immune cell activity.
Research indicates that neuropeptide K can enhance the release of pro-inflammatory cytokines and modulate pain pathways through its action on sensory neurons. This mechanism highlights its role in both normal physiological processes and pathological conditions like inflammation and tumor growth .
Neuropeptide K (1-24) is a hydrophilic molecule due to its amino acid composition, which influences its solubility in aqueous environments. Its stability can vary based on pH and temperature conditions.
The chemical properties include susceptibility to enzymatic degradation by peptidases such as neprilysin and angiotensin-converting enzyme. These enzymes can cleave neuropeptide K at specific sites, affecting its biological activity.
Relevant data suggest that modifications to the peptide structure can enhance stability against enzymatic degradation while maintaining receptor affinity .
Neuropeptide K (1-24) has several scientific applications:
Neuropeptide K (1-24) [NPK(1-24)] is a 24-amino acid peptide fragment derived from the N-terminal region of full-length neuropeptide K (NPK), with the primary sequence: Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys-Gln-Val-Tyr-Leu-Asn-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val. This sequence is identical to residues 1-24 of the 36-amino acid NPK precursor and corresponds exactly to the sequence predicted from the human TAC1 (beta-preprotachykinin) gene [3] [9]. NPK(1-24) lacks the C-terminal tachykinin motif (FXGLM-NH₂) characteristic of many neuropeptides in this family. Key post-translational modifications include:
Table 1: Structural Domains of NPK(1-24)
Domain Position | Amino Acid Sequence | Structural Feature |
---|---|---|
1-3 | Asp-Ala-Asp | Acidic N-terminal cap |
4-11 | Ser-Ser-Ile-Glu-Lys-Gln-Val | Hydrophilic core |
12-18 | Tyr-Leu-Asn-Ser-His-Lys-Arg | Basic/aromatic motif |
19-24 | His-Lys-Thr-Asp-Ser-Phe | Proteolytic processing site |
NPK(1-24) represents the N-terminal fragment generated during proteolytic processing of full-length NPK (36 amino acids). Key comparative features include:
Table 2: Comparative Features of Tachykinin Family Peptides
Peptide | Length (aa) | C-terminal Motif | Receptor Affinity | NPK(1-24) Homology |
---|---|---|---|---|
Neuropeptide K | 36 | FVGLM-NH₂ | NK₂ > NK₁ | Full precursor |
NPK(1-24) | 24 | Absent | None known | Self |
Substance P | 11 | FQGLM-NH₂ | NK₁ > NK₂ | 18% (N-terminal) |
Neurokinin A | 10 | HKTDSFVGLM-NH₂ | NK₂ > NK₁ | 33% (central) |
Neurokinin B | 10 | DMHDFFVGLM-NH₂ | NK₃ | 21% (central) |
NPK(1-24) is exclusively generated from the beta-isoform of preprotachykinin (PPT) encoded by the TAC1 gene. This precursor contains 129 amino acids and undergoes tissue-specific processing [3] [9]:
The generation of NPK(1-24) involves precise enzymatic processing at specific cleavage sites:
Table 3: Enzymatic Processing of Beta-Preprotachykinin
Processing Step | Enzyme(s) | Cleavage Site | Product(s) |
---|---|---|---|
Signal peptide removal | Signal peptidase | Ala²²↓Asp²³ | Immature NPK |
NPK(1-24) liberation | PC1/3, Furin | Lys²⁵↓Arg²⁶ | NPK(1-24) + NPK(27-36) |
C-terminal amidation | PAM enzyme complex | Gly³⁵↓Leu³⁶ | NPK(27-36)-NH₂ |
Substance P processing | PC2, Carboxypeptidase E | Arg⁵⁷↓Lys⁵⁸ | Substance P (1-11) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7